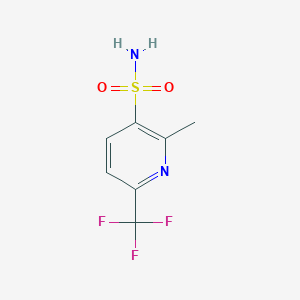

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c1-4-5(15(11,13)14)2-3-6(12-4)7(8,9)10/h2-3H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKQNYFMOQHZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine/Fluorine Exchange on Picolines

One of the predominant methods involves chlorination and fluorination of methylpyridines, as outlined in recent literature focusing on trifluoromethyl derivatives.

- Reaction Conditions:

- Starting Material: 2-, 3-, or 4-picolines.

- Reagents: Trichloromethylpyridine derivatives or chlorinated pyridines.

- Fluorination Agent: Fluorinating reagents such as HF or other fluorinating agents, often in vapor-phase reactors.

- Temperature: Ranges from 335°C to 520°C depending on the specific substrate and desired product.

- Yield Data: For example, 2-picoline yields about 71.3% trifluoromethylated products under optimal conditions.

This method is efficient for constructing trifluoromethyl-substituted pyridines, with yields often exceeding 60% for key intermediates.

Construction of Pyridine Ring from Precursors

Alternative approaches involve cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetic acid derivatives, followed by ring closure.

- Reaction Conditions:

- Use of cyclocondensation agents like ammonium salts or aldehyde precursors.

- Solvents such as acetic acid or polar aprotic solvents.

- Temperatures typically range from 100°C to 200°C.

- Outcome: These methods yield trifluoromethylpyridines with high regioselectivity.

Sulfonamide Formation

Once the trifluoromethylpyridine core is synthesized, the sulfonamide moiety is introduced via sulfonation and subsequent amination:

Direct Sulfonation and Amination

Based on patent literature, the process involves reacting the pyridine derivative with a sulfonating agent in the presence of a suitable solvent:

- Reagents:

- Sulfonating agents such as R₁–SO₂–Z, where R₁ is an alkyl or aryl group, Z is a leaving group.

- N,N-Dimethylformamide (DMF) as a solvent and reaction medium.

- Reaction Conditions:

- Elevated temperatures between 120°C and 160°C.

- Reaction times from 3 to 7 hours.

- Molar ratios of sulfonating agent to pyridine derivative typically range from 1.5 to 6 equivalents.

- Solvents: Toluene, xylene, or diethylbenzene are preferred, with toluene being particularly effective.

Post-Sulfonation Amination

Following sulfonation, amination with ammonia or amines can be performed to obtain the sulfonamide:

- Conditions:

- Heating at similar elevated temperatures.

- Use of ammonia or primary amines as nucleophiles.

- Catalysts or bases may be employed to facilitate the reaction.

Summary of Reaction Parameters and Data

Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Substitution: The trifluoromethyl group and the sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Organic Synthesis

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:

- Reagents for Chemical Reactions : The compound is involved in reactions such as Suzuki–Miyaura cross-coupling, which is essential for forming carbon-carbon bonds in organic synthesis .

- Building Blocks : It acts as a precursor for synthesizing other functionalized pyridine derivatives, which are important in medicinal chemistry.

Pharmaceutical Development

The compound's structural features make it suitable for drug development:

- Antimicrobial and Antifungal Properties : Research indicates that derivatives of trifluoromethylpyridines exhibit significant biological activities, including antimicrobial effects . This suggests potential applications in developing new antibiotics or antifungal agents.

- Targeting Specific Enzymes : Its sulfonamide group allows for interactions with specific biological targets, making it a candidate for designing enzyme inhibitors.

Agrochemicals

The agrochemical industry has shown interest in this compound:

- Crop Protection Agents : Trifluoromethylpyridine derivatives are widely used as active ingredients in herbicides and pesticides. For example, fluazifop-butyl, the first trifluoromethylpyridine derivative introduced to the market, has been successful in controlling various weeds .

- Development of New Formulations : Ongoing research focuses on creating novel agrochemicals with improved efficacy and reduced toxicity using this compound as a starting material .

Case Study 1: Synthesis of Agrochemicals

A study highlighted the synthesis of several trifluoromethylpyridine derivatives that are now commercially available as crop protection products. The methods employed include chlorine/fluorine exchange and direct trifluoromethylation techniques, demonstrating the versatility of this compound in industrial applications .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties of various trifluoromethylpyridine derivatives showed promising results against resistant strains of bacteria. The study utilized this compound as a lead compound, indicating its potential role in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide and related sulfonamide derivatives:

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The chloro (-Cl) substituents in 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide and 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide enhance electrophilicity compared to the methyl (-CH₃) group in the target compound. This difference likely influences their reactivity in nucleophilic substitution reactions, making them more suitable as intermediates in agrochemical synthesis . The methoxy (-OCH₃) group in 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide improves herbicidal efficacy, as demonstrated in studies on triazolopyrimidine sulfonamide herbicides .

Positional Isomerism :

- The position of the sulfonamide group (e.g., 2- vs. 3-position) significantly impacts molecular interactions. For example, 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide and the target compound differ in sulfonamide placement, which could affect hydrogen-bonding capacity and target selectivity.

Lipophilicity and Metabolic Stability: The trifluoromethyl (-CF₃) group in all compounds increases lipophilicity, promoting membrane permeability.

Biological Activity

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for various therapeutic applications.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics . The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) . This inhibition leads to reduced production of pro-inflammatory mediators like prostaglandins and cytokines.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models . The compound's ability to modulate cell signaling pathways related to cancer progression makes it a candidate for further investigation.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound inhibits COX-2, leading to decreased levels of inflammatory mediators.

- Cell Signaling Modulation : It affects pathways involved in cell survival and apoptosis, particularly in cancer cells.

- Antimicrobial Mechanisms : By targeting bacterial cell wall synthesis, it disrupts the integrity of bacterial cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Study 2: Anti-inflammatory Action

In an animal model of arthritis, treatment with this compound resulted in decreased swelling and inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

Study 3: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies indicated that this effect was associated with increased apoptosis and cell cycle arrest at the G0/G1 phase .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50/Effectiveness | Notes |

|---|---|---|---|

| Compound A | Antimicrobial | 10 µg/mL | Similar structure but less potent |

| Compound B | Anti-inflammatory | Not specified | Related sulfonamide with different effects |

| Compound C | Anticancer | 15 µM | Shows higher potency than some analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.